Pituitary adenylate cyclase-activating polypeptide (PACAP) 6-38 is a significant peptide derived from the PACAP family, which plays a crucial role in various physiological processes. It serves as a potent and competitive antagonist for the PACAP receptor 1, inhibiting adenylate cyclase activity. This compound is particularly notable for its potential therapeutic applications in conditions such as migraines, depression, and neurodegenerative diseases.
The synthesis of PACAP 6-38 typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides by sequentially adding amino acids to a growing chain attached to an insoluble resin. This technique allows for precise control over the sequence and modifications of the peptide.
The specific sequence of PACAP 6-38 is as follows:
This peptide has a molecular weight of approximately 4024.78 g/mol and is characterized by a high purity level (≥95% by HPLC) upon synthesis .
PACAP 6-38's molecular structure consists of a long chain of amino acids that form specific three-dimensional configurations essential for its biological activity. The structural data can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.
The compound's InChI Key is BGZYREVJBMQLGS-ONKNJJKASA-N, which provides a unique identifier for its chemical structure in databases like PubChem .
PACAP 6-38 primarily acts by binding to the PAC1 receptor, inhibiting downstream signaling pathways associated with adenylate cyclase activation. This antagonistic action can be quantified through various assays measuring cyclic adenosine monophosphate (cAMP) levels in response to agonist stimulation.
Studies have shown that PACAP 6-38 effectively inhibits the stimulation of adenylate cyclase induced by both PACAP-27 and PACAP-38 with IC50 values around 2 nM and 21 nM respectively . The specificity of this interaction highlights its potential as a therapeutic agent targeting PAC1 receptor-mediated signaling.
The mechanism by which PACAP 6-38 exerts its effects involves competitive inhibition at the PAC1 receptor site. By binding to this receptor, it prevents the natural ligands (PACAP-27 and PACAP-38) from activating adenylate cyclase, thereby reducing cAMP production and subsequent biological responses.
Research indicates that this mechanism may contribute to alleviating conditions such as migraines and neurodegenerative disorders by modulating neuropeptide signaling pathways .
PACAP 6-38 is soluble in water at concentrations up to 2 mg/ml, making it suitable for various biological assays. It should be stored at -20°C to maintain stability over time .
The chemical formula for PACAP 6-38 is C182H300N56O45S. Its structural integrity is crucial for its function as an antagonist at the PAC1 receptor, influencing its interactions within biological systems .
PACAP 6-38 has been studied for its potential applications in several areas:
These applications highlight the importance of understanding PACAP receptors and their antagonists in developing targeted therapies for complex neurological conditions .
Pituitary Adenylate Cyclase-Activating Polypeptide 6-38 (hereafter referred to as PACAP 6-38) emerged as a critical tool in neuropharmacology following the isolation of full-length Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP 1-38) from ovine hypothalamic extracts in 1989. The truncation of the first five N-terminal residues yielded PACAP 6-38, which retained high receptor affinity but exhibited antagonistic properties. Initial characterization in 1992 demonstrated its potent inhibition of PACAP 1-27-induced adenylate cyclase activation (half-maximal inhibitory concentration = 1.5 nM), establishing it as the first selective Pituitary Adenylate Cyclase-Activating Polypeptide Type I Receptor (PAC1 Receptor) antagonist [6] [3].
Structural studies revealed that PACAP 6-38 binds the extracellular N-terminal domain of PAC1 Receptor through hydrophobic and electrostatic interactions, with Lys⁷, Arg¹², and Arg¹⁴ residues mediating high-affinity receptor engagement. Nuclear magnetic resonance analysis of the PAC1 Receptor-PACAP 6-38 complex (Protein Data Bank ID: 2JOD) confirmed that the peptide adopts a helical conformation with a bend at residue Ala¹⁸, enabling competitive displacement of endogenous PACAP isoforms without receptor activation [5]. This structural insight facilitated the rational design of receptor selectivity experiments that differentiated PAC1 Receptor-mediated effects from those of Vasoactive Intestinal Peptide Receptor 1 and Vasoactive Intestinal Peptide Receptor 2 [9].
Table 1: Key Properties of PACAP Isoforms and Derivatives
Peptide | Amino Acid Sequence | Receptor Specificity | Primary Pharmacological Action |
---|---|---|---|
PACAP 1-38 | HSDGIFTDSYSRYRKQMAVKKYLAAVLGKRYKQRVKNK | PAC1 > VPAC1/VPAC2 | Full agonist |
PACAP 1-27 | HSDGIFTDSYSRYRKQMAVKKYLAAVL | PAC1 > VPAC1/VPAC2 | Partial agonist |
PACAP 6-38 | FTDSYSRYRKQMAVKKYLAAVLGKRYKQRVKNK | PAC1 selective | Competitive antagonist |
VIP | HSDAVFTDNYTRLRKQMAVKKYLNSILN | VPAC1/VPAC2 | Agonist |
The evolution of PACAP 6-38 as a research tool accelerated with the discovery of unexpected receptor interactions. While initially characterized as a PAC1 Receptor antagonist, evidence from mast cell degranulation studies revealed agonistic activity at the Mas-related G-protein coupled receptor member B3, demonstrating context-dependent pharmacological behavior [1]. This dual functionality subsequently enabled researchers to disentangle complex neuroimmune signaling pathways where PACAP isoforms exhibit divergent effects despite shared receptor systems.
PAC1 Receptor-Dependent Signaling Inhibition
PACAP 6-38 serves as a cornerstone for investigating PAC1 Receptor-mediated signaling cascades. Upon binding, PACAP 1-38 activates multiple intracellular pathways: (1) adenylate cyclase/protein kinase A activation via Gαₛ coupling; (2) phospholipase C/protein kinase C activation through Gαq; and (3) extracellular signal-regulated kinase phosphorylation. PACAP 6-38 competitively inhibits these pathways by occupying the ligand-binding domain without inducing conformational changes required for G-protein activation [6] [9]. In trigeminal nucleus caudalis neurons, pretreatment with PACAP 6-38 (1 μM) abolished Pituitary Adenylate Cyclase-Activating Polypeptide 1-38-induced phosphorylation of cyclic adenosine monophosphate response element-binding protein and extracellular signal-regulated kinase 1/2, confirming its efficacy in blocking downstream transcriptional regulation [7].
Receptor-Specific Paradox: Agonism at Mas-Related G-Protein Coupled Receptor Member B3
A paradigm-shifting discovery emerged when PACAP 6-38 demonstrated potent agonist activity at Mas-related G-protein coupled receptor member B3, an orphan receptor expressed in rodent mast cells. At concentrations ≥1 μM, PACAP 6-38 induced calcium mobilization and pertussis toxin-sensitive degranulation in rat meningeal mast cells, with potency equivalent to PACAP 1-38 (effective concentration causing half-maximal response ≈ 0.1 μM). This effect occurred despite undetectable PAC1 Receptor messenger ribonucleic acid expression in these cells, as confirmed by reverse transcriptase-polymerase chain reaction analysis [1]. The Mas-related G-protein coupled receptor member B3 agonism provides a mechanistic explanation for observed in vivo effects where PACAP 6-38 administration produces biological responses distinct from PAC1 Receptor blockade.
Applications in Disease Pathophysiology Research
Neurogenic Inflammation and MigrainePACAP 6-38 has been instrumental in elucidating Pituitary Adenylate Cyclase-Activating Polypeptide's role in migraine pathogenesis. Intracerebral administration (3 μg/μl) in chronic migraine rat models reversed nitroglycerin-induced central sensitization, evidenced by: (1) 68% reduction in trigeminal nucleus caudalis c-Fos expression; (2) normalization of synaptic protein levels (postsynaptic density protein 95: 0.42 ± 0.05 vs. 0.82 ± 0.08 in nitroglycerin-only group); and (3) restoration of dendritic spine density (Golgi-Cox staining). These effects correlated with inhibition of the extracellular signal-regulated kinase/cyclic adenosine monophosphate response element-binding protein/brain-derived neurotrophic factor pathway, confirming PAC1 Receptor's involvement in synaptic plasticity underlying chronic migraine [7].
Cardiovascular Biomarker RegulationIn heart failure research, PACAP 6-38 administration clarified PACAP 1-38's relationship with N-terminal pro-brain natriuretic peptide. Chronic heart failure patients exhibited a strong negative correlation between plasma Pituitary Adenylate Cyclase-Activating Polypeptide 1-38 and N-terminal pro-brain natriuretic peptide (r = -0.746, p < 0.001), whereas acute heart failure showed positive correlation (r = 0.534, p = 0.058). Experimental models using PACAP 6-38 confirmed that disrupted PAC1 Receptor signaling contributes to this biomarker dysregulation, though the precise mechanisms remain under investigation [4].
Synaptic Plasticity StudiesElectrophysiological analyses demonstrated PACAP 6-38's utility in mapping neuromodulatory circuits. In rat amygdala slices, PACAP 6-38 (100 nM) blocked Pituitary Adenylate Cyclase-Activating Polypeptide 1-38-induced potentiation of basolateral amygdala-to-central nucleus excitatory postsynaptic currents. This inhibition required postsynaptic protein kinase A and calcium/calmodulin-dependent protein kinase II blockade, preventing GluR1 subunit insertion into synapses—a mechanism distinct from canonical G-protein-coupled receptor modulation [9].
Table 2: Experimental Applications of PACAP 6-38 in Disease Models
Disease Context | Experimental System | Key Findings with PACAP 6-38 | Mechanistic Insight |
---|---|---|---|
Chronic migraine | Nitroglycerin-induced rat model | ↓ c-Fos by 68%; normalized synaptic ultrastructure | PAC1 inhibition reverses ERK/CREB/BDNF pathway activation |
Neurogenic inflammation | Rat meningeal mast cells | Degranulation at EC₅₀ ≈ 0.1 μM | MrgB3 receptor agonism, independent of PAC1 |
Heart failure | Human plasma biomarker analysis | Clarified PACAP38/NT-proBNP correlation dynamics | PAC1 signaling modulates biomarker expression |
Fear circuitry | Amygdala slice electrophysiology | Blocked postsynaptic AMPA receptor trafficking | PAC1 modulates synaptic plasticity via PKA/CaMKII |
These investigations highlight PACAP 6-38's dual utility: as a PAC1 Receptor antagonist for pathway validation and as a Mas-related G-protein coupled receptor member B3 agonist for probing receptor-specific effects. The compound continues to enable mechanistic dissection of complex neuropeptide signaling networks, particularly where traditional genetic approaches face technical limitations. Current research focuses on refining receptor-specific analogs based on PACAP 6-38's pharmacophore to develop next-generation research tools [8] [1].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0